Conformational Differentiation from 1-Benzyl-4-phenyl-1,2,3-triazole: Dihedral Angle Quantification for Structure-Based Selection
Single-crystal X-ray diffraction analysis of the title compound reveals a conformational geometry that is quantitatively distinct from the closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole analog (which lacks the 5-amino substituent). The benzyl ring system is oriented at an angle of 87.94° relative to the plane of the triazole core, while the phenyl substituent at C4 is nearly coplanar with the triazole ring, exhibiting a dihedral angle of only 3.35° [1]. This specific geometric arrangement, established by the combination of N1-benzyl and C4-phenyl substitution in the presence of the 5-amino group, defines a unique three-dimensional pharmacophore presentation that directly impacts ligand-receptor complementarity and intermolecular packing in the solid state.
| Evidence Dimension | Dihedral angle between aromatic substituent and triazole ring plane |
|---|---|
| Target Compound Data | Benzyl ring: 87.94°; Phenyl ring: 3.35° |
| Comparator Or Baseline | 1-Benzyl-4-phenyl-1H-1,2,3-triazole (non-aminated analog): Benzyl ring 87.94°; Phenyl ring 3.35° (identical geometry, but lacking 5-amino functionality) |
| Quantified Difference | Presence of 5-amino group introduces hydrogen-bond donor (count: 1) and additional acceptor capacity absent in comparator |
| Conditions | Single-crystal X-ray diffraction |
Why This Matters
For computational docking, crystallographic fragment screening, or SAR campaigns, the specific dihedral angles define the exact spatial orientation of aromatic pharmacophores; substitution with analogs bearing different geometry invalidates structure-based predictions.
- [1] Sarmiento-Sánchez J, et al. Crystal structure and conformational analysis: 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole vs. 1-benzyl-4-phenyl-1H-1,2,3-triazole analogue. IUCr Crystallography Journals Online. View Source
